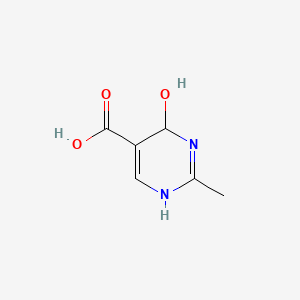

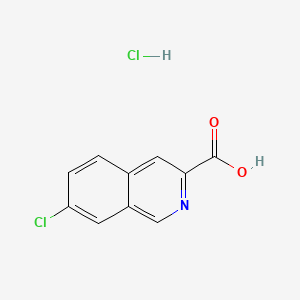

![molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0](/img/structure/B586920.png)

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 4-position. It is a useful intermediate in the synthesis of various pharmaceutical and biologically active compounds .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .

Mode of Action

This compound interacts with its targets by binding to these kinases, inhibiting their activity . This interaction leads to changes in the cell signaling pathways controlled by these kinases, affecting cell growth and survival .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they control, leading to downstream effects such as cell cycle arrest and apoptosis . Specifically, the compound has been shown to increase the activity of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .

Pharmacokinetics

The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in cell growth and survival, demonstrating the compound’s potential as an anticancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Analyse Biochimique

Biochemical Properties

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with several key enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and Bcl2 anti-apoptotic protein . The compound’s interaction with RIPK1 inhibits necroptosis, a form of programmed cell death, while its binding to Bcl2 promotes apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by upregulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . The compound also affects cell signaling pathways, including those involved in apoptosis and cell survival, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of RIPK1, preventing necroptosis and promoting cell survival . The compound also interacts with Bcl2, leading to the activation of caspases and the induction of apoptosis . These binding interactions result in changes in gene expression, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . The compound’s ability to modulate these molecular pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in inducing apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis and inhibits tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its therapeutic properties . These metabolic pathways influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for effective drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, where it exerts its effects on cellular processes . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key biomolecules involved in apoptosis and cell survival . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethyl malonate with allyl bromide to form an intermediate, which then undergoes cyclization with amidine to yield the desired pyrrolopyrimidine structure . The reaction conditions often involve the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

Industry: It is used in the production of various fine chemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar structural features but different biological activities.

Tofacitinib: A well-known kinase inhibitor that shares a similar pyrrolopyrimidine core structure.

Uniqueness

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVPXRXXVHTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671981 | |

| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16372-08-0 | |

| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

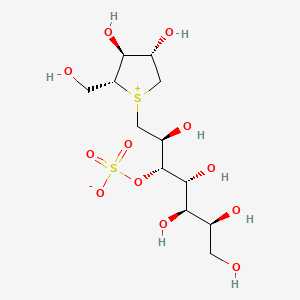

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)

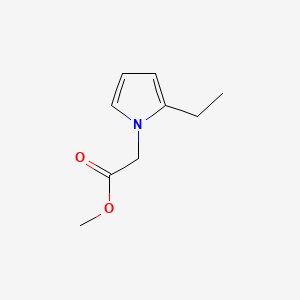

![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)

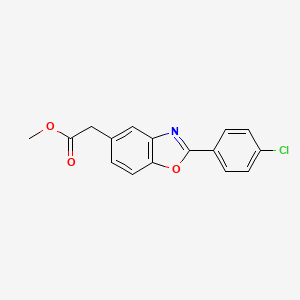

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)